![molecular formula C13H22N4O2S B4977249 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B4977249.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide involves strategic approaches to incorporate the dimethylamino, pyridinyl, and sulfonamide functionalities. A common method for synthesizing such compounds includes reactions that introduce the sulfonamide group through the reaction of amines with sulfonyl chlorides or through the use of sulfonamides as building blocks for further functionalization. For example, compounds with sulfonamide groups have been synthesized by reacting benzenesulfonyl chloride with amines under controlled conditions, followed by subsequent functionalization to achieve the desired structure (Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those with piperidine and pyridinyl rings, is often characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. The structure of these compounds can exhibit significant variations depending on the substitution pattern on the rings and the nature of the substituents. For example, the crystal structure of related sulfonamide compounds has revealed intramolecular hydrogen bonding and specific conformations that influence the compound's reactivity and interactions (Lamphon et al., 2004).
Chemical Reactions and Properties
Sulfonamide compounds, including those with dimethylamino and pyridinyl groups, can participate in a variety of chemical reactions. These reactions often involve the functionalization of the sulfonamide nitrogen or the aromatic rings, enabling the synthesis of diverse derivatives with different properties. The chemical behavior can be influenced by the electronic effects of the substituents, as well as the compound's ability to form hydrogen bonds and engage in π-stacking interactions (Ogawa et al., 2008).
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-16(2)13-12(7-6-8-14-13)11-15-20(18,19)17-9-4-3-5-10-17/h6-8,15H,3-5,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLQAKLPMPAOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

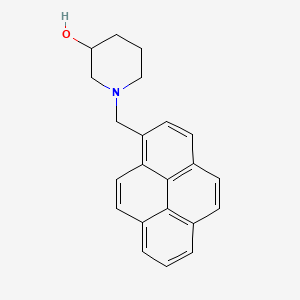
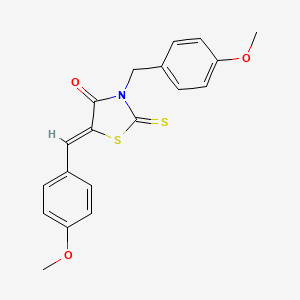
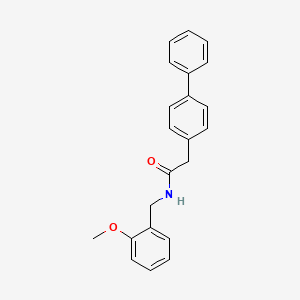
![N-(3-chlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanamide](/img/structure/B4977186.png)
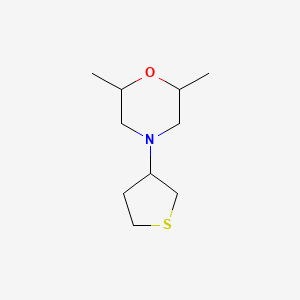
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4977200.png)
![tetrahydro-2-furanylmethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977216.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4977221.png)
![ethyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4977240.png)
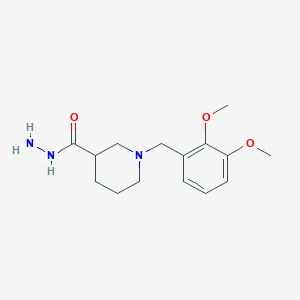
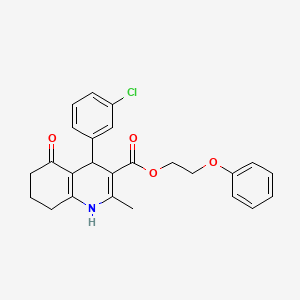
![1-(2-ethoxyphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4977257.png)